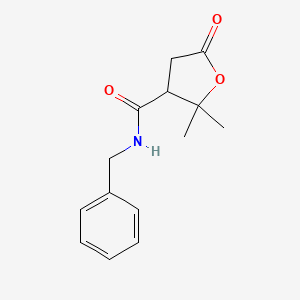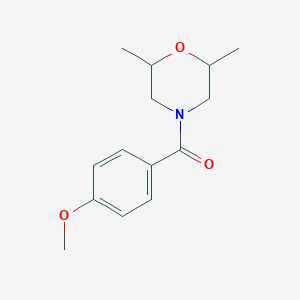![molecular formula C16H11Br4NO3 B5143425 2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid, also known as TBB, is a chemical compound that has been extensively studied for its potential use as a tool for scientific research. TBB is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid selectively inhibits protein kinase CK2 by binding to its ATP-binding site and preventing ATP from binding. This results in the inhibition of CK2-mediated phosphorylation of its substrates, leading to the disruption of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In addition, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid as a research tool is its selectivity for protein kinase CK2. This allows researchers to study the role of CK2 in various cellular processes without affecting other kinases. However, this compound has some limitations as a research tool. For example, this compound has been shown to have off-target effects on other enzymes, such as protein kinase CK1 and casein kinase 1. In addition, this compound's ability to inhibit CK2-mediated phosphorylation of its substrates may not accurately reflect the physiological role of CK2 in vivo.
将来の方向性
There are several future directions for research on 2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid. One area of research could be the development of more selective inhibitors of CK2 that do not have off-target effects. Another area of research could be the investigation of the role of CK2 in various diseases, including cancer and infectious diseases. Furthermore, this compound could be used as a tool to study the role of CK2 in the development of drug resistance in cancer cells. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
合成法
The synthesis of 2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid involves the reaction of 2,3,4,5-tetrabromobenzoic acid with N-(3-ethylphenyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization to obtain this compound in its pure form.
科学的研究の応用
2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid has been used as a research tool in various fields, including cancer research, neurobiology, and infectious diseases. This compound's ability to selectively inhibit protein kinase CK2 has made it a valuable tool for studying the role of CK2 in various cellular processes. For example, this compound has been used to study the role of CK2 in the regulation of the cell cycle, apoptosis, and DNA repair. In addition, this compound has been used to investigate the role of CK2 in the development of cancer and the progression of infectious diseases such as malaria.
特性
IUPAC Name |
2,3,4,5-tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br4NO3/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWDMCSFABVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)


![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)
